molecular formula C10H25F2N3Si B1621518 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate CAS No. 479024-67-4

2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate

Cat. No.: B1621518
CAS No.: 479024-67-4
M. Wt: 253.41 g/mol
InChI Key: DUNZHVGQEFYKFS-UHFFFAOYSA-N
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Description

2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate is a chemical compound with the molecular formula C10H23F2N3Si and a molecular weight of 251.39 g/mol. This compound is known for its unique structure, which includes a dimethylamino group and a trimethyldifluorosiliconate group attached to an imidazolinium ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate typically involves the reaction of 2-chloro-1,3-dimethylimidazolinium chloride with sodium azide to form 2-azido-1,3-dimethylimidazolinium chloride . This intermediate is then reacted with trimethylsilyl fluoride to yield the final product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The production facilities are equipped with cleanrooms and advanced equipment to handle the chemicals safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethyldifluorosiliconate group.

    Oxidation and Reduction Reactions: The imidazolinium ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium azide, trimethylsilyl fluoride, and various oxidizing and reducing agents . The reactions are typically carried out under anhydrous conditions and inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield a variety of substituted imidazolinium compounds .

Scientific Research Applications

2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazolinium-based compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate involves its interaction with molecular targets through its reactive functional groups . The dimethylamino group and the trimethyldifluorosiliconate group can participate in various chemical reactions, leading to the formation of new compounds and intermediates . These interactions can affect biochemical pathways and enzyme activities, making the compound useful in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    2-Azido-1,3-dimethylimidazolinium chloride: This compound is similar in structure but contains an azido group instead of the trimethyldifluorosiliconate group.

    2-Chloro-1,3-dimethylimidazolinium chloride: Another similar compound that contains a chloro group instead of the trimethyldifluorosiliconate group.

Uniqueness

2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate is unique due to the presence of the trimethyldifluorosiliconate group, which imparts distinct chemical reactivity and properties . This makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

difluoro(trimethyl)silanuide;(1,3-dimethylimidazolidin-2-ylidene)-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N3.C3H9F2Si/c1-8(2)7-9(3)5-6-10(7)4;1-6(2,3,4)5/h5-6H2,1-4H3;1-3H3/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNZHVGQEFYKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=[N+](C)C)C.C[Si-](C)(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25F2N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374353
Record name 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479024-67-4
Record name 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate
Reactant of Route 2
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate
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2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate
Reactant of Route 4
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate
Reactant of Route 5
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate
Reactant of Route 6
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate

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